![molecular formula C12H14BrNO4 B1603722 tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate CAS No. 401811-77-6](/img/structure/B1603722.png)
tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate
Overview
Description
tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate is a chemical compound with the molecular formula C12H14BrNO4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom attached to a benzo[d][1,3]dioxole ring, which is further connected to a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate typically involves the reaction of 5-bromobenzo[d][1,3]dioxole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Major Products Formed
Substitution: Products include various substituted benzo[d][1,3]dioxoles.
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related compounds.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to tert-butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's potential in inhibiting tumor growth through the modulation of specific signaling pathways involved in cancer cell proliferation and apoptosis .
Case Study:
In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and colon cancer cells, suggesting its role as a lead compound for further development in anticancer therapies .
2. Neuroprotective Effects
Another promising application lies in neuroprotection. Research has shown that derivatives of this compound can protect neuronal cells from oxidative stress-induced apoptosis. A notable study published in Bioorganic & Medicinal Chemistry explored its effects on neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study:
Experimental results indicated that treatment with this compound led to a significant increase in cell survival rates under oxidative stress conditions compared to untreated controls.
Agricultural Applications
1. Pesticide Development
The compound's structural features make it a candidate for developing novel pesticides. Its brominated structure may enhance bioactivity against specific pests while minimizing environmental impact.
Case Study:
Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations without adversely affecting beneficial insects . This suggests its potential use as an eco-friendly alternative to conventional pesticides.
Material Science Applications
1. Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis. Its functional groups allow for incorporation into various polymer matrices, potentially enhancing thermal stability and mechanical properties.
Case Study:
Research on polymer composites incorporating this compound demonstrated improved tensile strength and thermal resistance compared to traditional polymers . These findings indicate its utility in developing advanced materials for industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate
- tert-Butyl (5-fluorobenzo[d][1,3]dioxol-4-yl)carbamate
- tert-Butyl (5-iodobenzo[d][1,3]dioxol-4-yl)carbamate
Uniqueness
tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Biological Activity
tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate (CAS: 401811-77-6) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antidiabetic activities, supported by relevant research findings and data tables.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to benzodioxole derivatives. For instance, a series of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus .
Compound | Target Bacteria | MIC (nM) |
---|---|---|
4e | Sarcina | 80 |
4e | Staphylococcus aureus | 110 |
6c | Sarcina | 90 |
These findings suggest that the structural features of this compound may contribute to its effectiveness as an antibacterial agent.
Antidiabetic Activity
Research has also explored the antidiabetic potential of benzodioxole derivatives. In a study assessing the efficacy of various compounds against α-amylase, a key enzyme in carbohydrate metabolism, certain derivatives demonstrated potent inhibitory effects. For example, compound IIc exhibited an IC50 value of 0.68 µM, indicating strong potential for managing diabetes .
Compound | α-Amylase Inhibition IC50 (µM) |
---|---|
IIa | 0.85 |
IIc | 0.68 |
In vivo studies using streptozotocin-induced diabetic mice further confirmed the antidiabetic effects of these compounds, showcasing their therapeutic potential in diabetes management.
Case Study 1: Antibacterial Screening
In a systematic screening of novel benzodioxole derivatives for antibacterial activity, researchers synthesized several compounds and evaluated their effectiveness using agar diffusion tests. The study found that certain derivatives significantly inhibited bacterial growth compared to standard antibiotics, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Antidiabetic Evaluation
A comprehensive evaluation of benzodioxole derivatives for their antidiabetic properties was conducted using both in vitro and in vivo models. The study revealed that specific compounds not only inhibited α-amylase effectively but also demonstrated minimal cytotoxicity towards normal cell lines, suggesting a favorable safety profile for potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl N-(5-bromo-1,3-benzodioxol-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)14-9-7(13)4-5-8-10(9)17-6-16-8/h4-5H,6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDLHOQJZIIQMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC2=C1OCO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620342 | |
Record name | tert-Butyl (5-bromo-2H-1,3-benzodioxol-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401811-77-6 | |
Record name | tert-Butyl (5-bromo-2H-1,3-benzodioxol-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.